7-Chloro-N-ethyl-4-nitro-N-phenyl-2,1,3-benzoxadiazol-5-amine

Catalog No.
S13417437
CAS No.
664988-56-1
M.F
C14H11ClN4O3
M. Wt
318.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chloro-N-ethyl-4-nitro-N-phenyl-2,1,3-benzoxadia...

CAS Number

664988-56-1

Product Name

7-Chloro-N-ethyl-4-nitro-N-phenyl-2,1,3-benzoxadiazol-5-amine

IUPAC Name

7-chloro-N-ethyl-4-nitro-N-phenyl-2,1,3-benzoxadiazol-5-amine

Molecular Formula

C14H11ClN4O3

Molecular Weight

318.71 g/mol

InChI

InChI=1S/C14H11ClN4O3/c1-2-18(9-6-4-3-5-7-9)11-8-10(15)12-13(17-22-16-12)14(11)19(20)21/h3-8H,2H2,1H3

InChI Key

NCSQSGXSCJGMQI-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C2=C(C3=NON=C3C(=C2)Cl)[N+](=O)[O-]

7-Chloro-N-ethyl-4-nitro-N-phenyl-2,1,3-benzoxadiazol-5-amine is a synthetic compound characterized by its unique chemical structure, which includes a benzoxadiazole core. The molecular formula of this compound is C14H11ClN4O3, and it possesses a molecular weight of approximately 318.715 g/mol . This compound features a chloro group at position 7, an ethyl group attached to the nitrogen atom, and a nitro group at position 4 of the benzoxadiazole ring. The presence of these functional groups contributes to its potential reactivity and biological activity.

The chemical behavior of 7-Chloro-N-ethyl-4-nitro-N-phenyl-2,1,3-benzoxadiazol-5-amine can be influenced by the electrophilic nature of the nitro and chloro groups. Typical reactions may include:

  • Nucleophilic substitution: The chloro group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Reduction: The nitro group can be reduced to an amine under appropriate conditions, altering the compound's properties and reactivity.
  • Electrophilic aromatic substitution: The phenyl ring may participate in electrophilic aromatic substitution reactions, which can modify its substituents.

These reactions can be utilized in synthetic pathways to derive other compounds or to modify the existing structure for specific applications.

The biological activity of 7-Chloro-N-ethyl-4-nitro-N-phenyl-2,1,3-benzoxadiazol-5-amine has been explored in various studies. Compounds with similar structures often exhibit significant biological properties, including:

  • Antimicrobial activity: Related benzoxadiazole derivatives have shown efficacy against various bacterial strains.
  • Anticancer properties: Some studies suggest that benzoxadiazole derivatives possess anticancer activities, potentially through mechanisms involving apoptosis induction or cell cycle arrest.

Further research is needed to fully elucidate the specific biological effects of this compound.

The synthesis of 7-Chloro-N-ethyl-4-nitro-N-phenyl-2,1,3-benzoxadiazol-5-amine typically involves multi-step organic reactions. A common method includes:

  • Formation of the benzoxadiazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Substitution reactions: The introduction of the chloro and nitro groups is performed via electrophilic aromatic substitution techniques.
  • Amine coupling: Finally, the ethyl and phenyl amine groups are introduced through coupling reactions with suitable amines.

Specific reaction conditions such as temperature, solvent choice, and catalysts will significantly influence yield and purity.

7-Chloro-N-ethyl-4-nitro-N-phenyl-2,1,3-benzoxadiazol-5-amine has potential applications in various fields:

  • Fluorescent probes: Due to its unique structure, it may be used as a fluorescent probe in biochemical assays.
  • Pharmaceuticals: Its biological activity suggests potential use in drug development for treating infections or cancer.

Research into its applications continues to expand as new uses are discovered.

Interaction studies involving 7-Chloro-N-ethyl-4-nitro-N-phenyl-2,1,3-benzoxadiazol-5-amine are crucial for understanding its mechanism of action. These studies may include:

  • Protein binding assays: To determine how effectively the compound interacts with target proteins.
  • Cellular uptake studies: To assess how well the compound penetrates cellular membranes and its bioavailability.

Such studies help clarify how this compound functions at a molecular level and its potential therapeutic effects.

Several compounds share structural similarities with 7-Chloro-N-ethyl-4-nitro-N-phenyl-2,1,3-benzoxadiazol-5-amine. Notable examples include:

Compound NameMolecular FormulaKey Features
4-Chloro-N,N-diethylbenzofurazanC10H11ClN4O3Known for its fluorescent properties
7-NitrobenzofurazanC6H4N2O3Exhibits strong electrophilic character
N,N-diethylamino derivativeC12H14N4O3Used in various biological assays

Uniqueness: The presence of both chloro and nitro groups along with an ethyl amine side chain distinguishes 7-Chloro-N-ethyl-4-nitro-N-phenyl-2,1,3-benzoxadiazol-5-amines from other derivatives. This combination may enhance its reactivity and biological efficacy compared to other similar compounds.

XLogP3

3.7

Hydrogen Bond Acceptor Count

6

Exact Mass

318.0519679 g/mol

Monoisotopic Mass

318.0519679 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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